
8-Bromo-5-chloro-1,6-naphthyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Bromo-5-chloro-1,6-naphthyridine is a chemical compound with the molecular formula C8H4BrClN2. It has a molecular weight of 243.49 . This compound is used for research and development purposes .
Synthesis Analysis
The synthesis of 1,6-naphthyridines, including 8-Bromo-5-chloro-1,6-naphthyridine, has been a subject of interest in the field of synthetic and medicinal chemistry . The synthesis methods used for these compounds often start from a preformed pyridine or pyridone ring .Molecular Structure Analysis
The molecular structure of 8-Bromo-5-chloro-1,6-naphthyridine is characterized by the fusion of two pyridine rings through two adjacent carbon atoms . This makes it a naphthalene analog of pyridine with one nitrogen atom in each ring .Chemical Reactions Analysis
The reactivity of 1,6-naphthyridines with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes has been studied .Physical And Chemical Properties Analysis
8-Bromo-5-chloro-1,6-naphthyridine is a powder with a melting point of 127-128 degrees Celsius . It is stored at a temperature of 4 degrees Celsius .Aplicaciones Científicas De Investigación
1. Anticancer Properties
- Summary of Application: 1,6-Naphthyridines, including 8-Bromo-5-chloro-1,6-naphthyridine, have been found to have anticancer properties. They have been studied for their effects on different cancer cell lines .
- Methods of Application: The specific methods of application and experimental procedures would depend on the specific study and cancer cell line being investigated. Typically, these compounds would be synthesized and then tested in vitro on cancer cell lines to determine their efficacy .
2. Other Pharmacological Activities
- Summary of Application: In addition to their anticancer properties, 1,6-naphthyridines have been found to have a variety of other pharmacological activities. These include anti-HIV, anti-microbial, analgesic, anti-inflammatory, and antioxidant activities .
- Methods of Application: As with the anticancer studies, the specific methods of application would depend on the specific study and the biological activity being investigated .
3. Anti-HIV Properties
- Summary of Application: 1,6-Naphthyridines have been found to have anti-HIV properties .
- Methods of Application: The compounds would be synthesized and then tested in vitro on HIV to determine their efficacy .
4. Anti-Microbial Properties
- Summary of Application: 1,6-Naphthyridines have been found to have anti-microbial properties .
- Methods of Application: The compounds would be synthesized and then tested in vitro on various microbes to determine their efficacy .
5. Analgesic Properties
- Summary of Application: 1,6-Naphthyridines have been found to have analgesic properties .
- Methods of Application: The compounds would be synthesized and then tested in vitro on various pain models to determine their efficacy .
6. Anti-Inflammatory Properties
Safety And Hazards
Direcciones Futuras
The future directions for the study of 8-Bromo-5-chloro-1,6-naphthyridine and other 1,6-naphthyridines are likely to involve further exploration of their synthesis, reactivity, and applications. These compounds have a wide range of biological applications, including anticancer, anti-HIV, anti-microbial, analgesic, anti-inflammatory, and anti-oxidant activities . Therefore, they are likely to continue to be a focus of research in the field of medicinal chemistry.
Propiedades
IUPAC Name |
8-bromo-5-chloro-1,6-naphthyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrClN2/c9-6-4-12-8(10)5-2-1-3-11-7(5)6/h1-4H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAJYLYMBZVFAEY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=CN=C2Cl)Br)N=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80582253 |
Source


|
| Record name | 8-Bromo-5-chloro-1,6-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80582253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.49 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Bromo-5-chloro-1,6-naphthyridine | |
CAS RN |
909649-12-3 |
Source


|
| Record name | 8-Bromo-5-chloro-1,6-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80582253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-Bromo-5-chloro-1,6-naphthyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


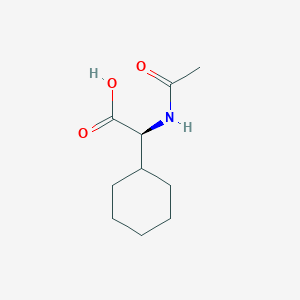
![(4-{[2-(2-Pyridinyl)ethyl]thio}phenyl)amine](/img/structure/B1339455.png)
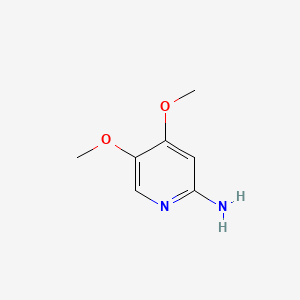
![2-(6,6-Dimethyl-bicyclo[3.1.1]hept-2-EN-2-YL)-ethylamine](/img/structure/B1339462.png)
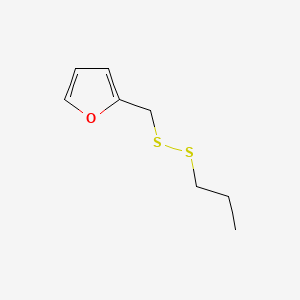
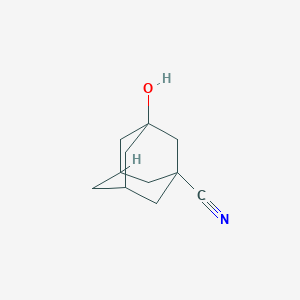


![4-Fluorobenzo[d][1,3]dioxole](/img/structure/B1339467.png)
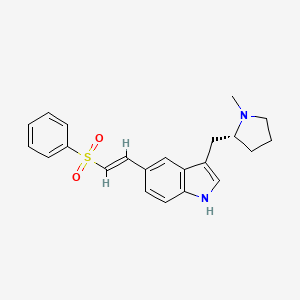
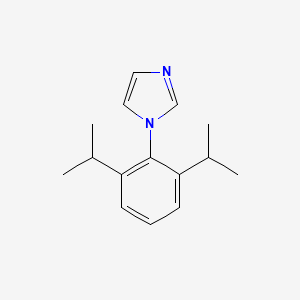

![1-(2'-Hydroxy-[1,1'-biphenyl]-4-yl)ethanone](/img/structure/B1339493.png)